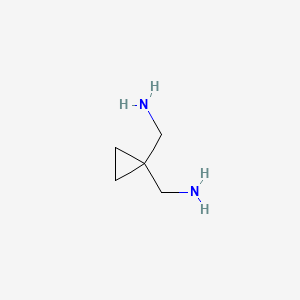

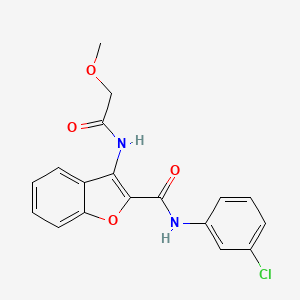

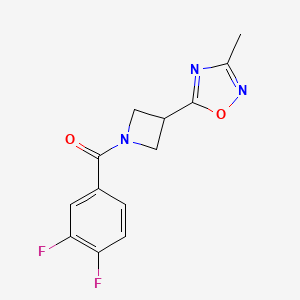

![molecular formula C21H22FN3O5S2 B2394945 8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 932549-05-8](/img/structure/B2394945.png)

8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C21H22FN3O5S2 and its molecular weight is 479.54. The purity is usually 95%.

BenchChem offers high-quality 8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

This compound has found relevance in organic synthesis due to its role in catalytic protodeboronation. Pinacol boronic esters, which serve as valuable building blocks, can be transformed using this method. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. However, recent research has demonstrated that this compound enables the efficient protodeboronation of 1°, 2°, and 3° alkyl boronic esters. Notably, this protocol allows for the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .

Pyrido [1,2-a]pyrazine Derivatives

In another avenue, this compound participates in the synthesis of pyrido [1,2-a]pyrazine derivatives. When 4-OEt-substituted triazoles are employed in reactions, it yields these derivatives in moderate yields. These compounds exhibit interesting biological activities and may serve as potential drug candidates .

Solid-Phase Disulfide Ligation (SPDSL) System

The group Npys-OPh (pF) derived from this compound plays a crucial role in constructing disulfide-linked hybrid molecules systematically. Researchers have established a practical solid-phase disulfide ligation system with enhanced utility, and this compound contributes to its stability and reactivity .

Neurotoxic Potential and Behavioral Effects

A novel study investigated the neurotoxic potential of a newly synthesized pyrazoline derivative closely related to our compound. This derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), was evaluated for its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins. Understanding its impact on behavior and swimming potential is crucial for assessing its safety and potential applications .

Fluorosulfonylation for Sulfonyl Fluorides

Lastly, sulfonyl fluorides find applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals, facilitated by this compound, offers a concise and efficient approach to producing sulfonyl fluorides .

Propiedades

IUPAC Name |

6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O5S2/c22-17-2-1-3-18(14-17)31(27,28)23-8-10-24(11-9-23)32(29,30)19-12-15-4-5-20(26)25-7-6-16(13-19)21(15)25/h1-3,12-14H,4-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKUNZZFPLJVPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC=CC(=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

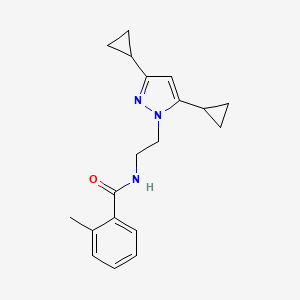

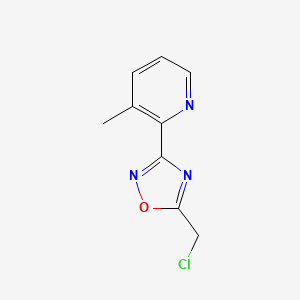

![5-Acetyl-2-[(2-chlorophenyl)sulfanyl]-6-methylnicotinonitrile](/img/structure/B2394868.png)

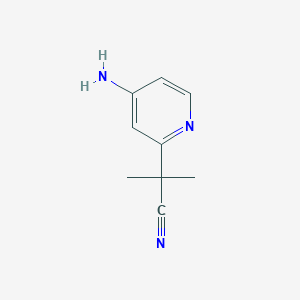

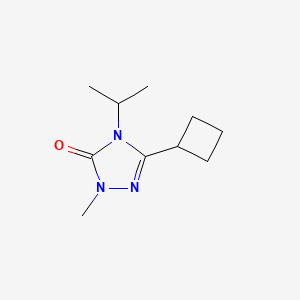

![6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2394872.png)

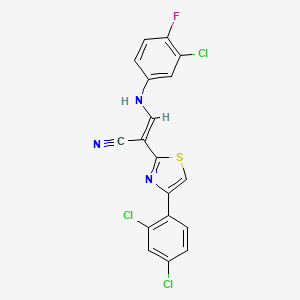

![6-Hydroxy-11-(pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2394875.png)

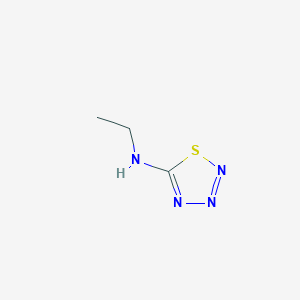

![3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)